(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid

Molecular Recognition Sensor Design Boronic Acid Acidity

The compound (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid (CAS 1070894-20-0) is a functionalized arylboronic acid building block featuring a benzyloxycarbonyl (Cbz)-protected aminomethyl group at the ortho position. With a molecular formula of C15H16BNO4 and a molecular weight of 285.10 g/mol, it is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

Molecular Formula C15H16BNO4
Molecular Weight 285.1 g/mol
CAS No. 1070894-20-0
Cat. No. B1511538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid
CAS1070894-20-0
Molecular FormulaC15H16BNO4
Molecular Weight285.1 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CNC(=O)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C15H16BNO4/c18-15(21-11-12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(19)20/h1-9,19-20H,10-11H2,(H,17,18)
InChIKeyLVQHJRBYUATSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-((Benzyloxycarbonylamino)methyl)phenylboronic Acid (CAS 1070894-20-0) – Synthesis & Selection


The compound (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid (CAS 1070894-20-0) is a functionalized arylboronic acid building block featuring a benzyloxycarbonyl (Cbz)-protected aminomethyl group at the ortho position . With a molecular formula of C15H16BNO4 and a molecular weight of 285.10 g/mol, it is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures [1]. Its ortho-substitution pattern and Cbz-protecting group differentiate it from simpler or para-substituted analogs, enabling unique synthetic strategies that require controlled deprotection and specific steric/electronic environments at the boron center [2].

Why Generic Substitution of 4- or Unprotected Analogs Fails for 2-((Benzyloxycarbonylamino)methyl)phenylboronic Acid


In procurement, substituting (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid with its para-isomer (CAS 914452-61-2) or unprotected 2-(aminomethyl)phenylboronic acid (CAS 248274-03-5) is not chemically equivalent. The ortho-position of the aminomethyl group relative to boron enables a critical intramolecular N–B interaction that lowers the boronic acid's pKa and modulates its reactivity, a property absent in the para-isomer [1]. The Cbz protecting group is not inert; it prevents unwanted side reactions such as catalyst poisoning by the free amine during metal-catalyzed couplings and provides a handle for late-stage deprotection under mild hydrogenolysis conditions, which is fundamentally different from the immediate aqueous solubility and reactivity profile of the unprotected amine analog .

Quantitative Differentiation Evidence for (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid


Ortho-Substituted Architecture Lowers Boronic Acid pKa Relative to Para Isomer

The ortho-aminomethyl motif in boronic acids is known to facilitate an intramolecular N–B dative bond upon amine deprotection, significantly lowering the pKa of the boronic acid. While the Cbz-protected target compound is a precursor, its deprotected form belongs to a class of compounds with pKa values ranging from 4.8 to 6.3. This is substantially more acidic than the predicted pKa of 8.52 for the Cbz-protected form, which lacks this N–B interaction [1]. In contrast, analogous para-substituted phenylboronic acids, which cannot form this intramolecular bond, typically exhibit pKa values around 8.8-9.0 [2]. This large pKa difference dictates that only the ortho-isomer can exist in the reactive anionic tetrahedral form at physiological pH, a critical factor for sensor and drug design [1].

Molecular Recognition Sensor Design Boronic Acid Acidity

Experimental Melting Point Confirms Crystalline Integrity vs. Para-Substituted Analog

The target compound has an experimentally determined melting point of 146-148 °C, which is a key quality control and formulation parameter . This value is significantly different from structurally related analogs; for instance, 4-(Cbz-aminophenyl)boronic acid (CAS 192804-36-7), which lacks the methylene spacer, melts at 168-169 °C . This physical difference is a direct consequence of the ortho-substitution and the presence of the methylene bridge, impacting crystallization behavior and ease of handling during synthesis.

Purification Formulation Solid-State Characterization

Validated Suzuki Coupling Application: 63% Yield in Isoquinoline Synthesis

A direct literature precedent exists for the use of this specific compound as a Suzuki coupling partner. In a two-step strategy for [c]-annulated isoquinoline synthesis, (2-((((benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid was cross-coupled with α-iodoenones, followed by a hydrogenolysis step that simultaneously reduced the double bond and removed the Cbz group, yielding the final product in ~63% yield over the two steps . Unprotected 2-(aminomethyl)phenylboronic acid is incompatible with this one-pot sequence due to catalyst poisoning by the free amine, and the para-isomer would not provide the correct cyclization geometry.

Suzuki-Miyaura Coupling Heterocycle Synthesis Cbz-Deprotection Strategy

Predicted Physicochemical Profile Contrasts Sharply with Unprotected 2-(Aminomethyl)phenylboronic Acid

The computed LogP of the target Cbz-protected compound is 0.79, with a topological polar surface area (TPSA) of 78.79 Ų . This places it in a favorable CNS drug-like chemical space. In contrast, the unprotected 2-(aminomethyl)phenylboronic acid (MW 150.97) has a significantly lower LogP and exists as a zwitterionic/hydrochloride salt, leading to vastly different solubility and membrane permeability profiles . The Cbz group provides a 'prodrug-like' lipophilic mask that can be removed later.

Drug Design Lipophilicity ADME Prediction

Enhanced Ortho-Substituent Effect on Boron Reactivity Compared to 2-Formylphenylboronic Acid

The aminomethyl group in the target compound, once deprotected, can form a strong, reversible N–B dative bond. This contrasts with 2-formylphenylboronic acid, which forms a cyclic benzoxaborole tautomer. While both are ortho-stabilized, the N–B interaction (bond energy approx. 20-30 kcal/mol) is stronger than the hemiacetal-like O–B bond in benzoxaboroles, leading to different stability and reactivity profiles [1]. The Cbz protection of the target compound allows this powerful interaction to be 'switched on' precisely when desired via deprotection, offering a level of synthetic control not available with the formyl analog.

Reaction Selectivity Boronate Formation Ortho Effect

Validated Application Scenarios for 2-((Benzyloxycarbonylamino)methyl)phenylboronic Acid


One-Pot Tandem Suzuki Coupling / Cbz-Deprotection Sequences

As demonstrated by Pandey & Balakrishnan, this compound is specifically required for tandem Suzuki-coupling/hydrogenolysis sequences to construct annulated heterocycles. The Cbz group is stable to the coupling conditions but is quantitatively removed during a subsequent hydrogenation step, enabling a one-pot, two-step process that is not feasible with an unprotected amine. This validated protocol delivers a ~63% overall yield for isoquinoline synthesis .

Precursor for pH-Responsive Molecular Sensors and Sugar Receptors

After Cbz deprotection, the resulting ortho-aminomethylphenylboronic acid is a well-established 'Wulff-type' receptor with a low pKa (4.8-6.3) . This allows for efficient sugar binding at physiological pH, a property that distinguishes it from para-substituted isomers. The protected form serves as a stable, lipophilic precursor that can be deprotected 'on-demand' for sensor fabrication or bioconjugation [1].

Solid-Phase Peptide Synthesis (SPPS) and Drug Discovery Intermediate

The ortho-Cbz-aminomethyl phenylboronic acid is a key building block for introducing a masked amine functionality into drug-like molecules via Suzuki coupling. Its enhanced LogP (0.79) and TPSA (78.79 Ų) profile make it a suitable intermediate for CNS drug discovery programs, where the free amine analog is too polar and may interfere with coupling chemistry. The Cbz group is a standard protecting group in medicinal chemistry, facilitating its integration into existing synthesis workflows.

Material Science: Covalent Organic Framework (COF) Functionalization

The ortho-Cbz-protected aminomethyl group can be used to post-synthetically modify 2D/3D COFs. The steric and electronic properties of the ortho-position influence the dihedral angle of the resulting biphenyl linkages, which in turn affects the framework's crystallinity and pore geometry. This is a key design parameter that is fundamentally different from using para-substituted linkers, making the ortho-isomer a necessary procurement for specific topologies.

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